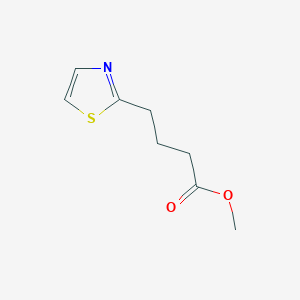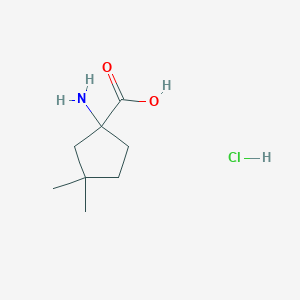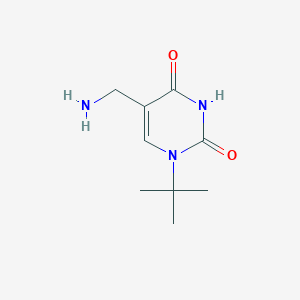
5-(aminomethyl)-1-(tert-butyl)pyrimidine-2,4(1H,3H)-dione
描述
5-(aminomethyl)-1-(tert-butyl)pyrimidine-2,4(1H,3H)-dione is a synthetic organic compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are crucial in various biological processes. This particular compound is characterized by the presence of an aminomethyl group at the 5-position and a tert-butyl group at the 1-position of the pyrimidine ring, along with two keto groups at the 2 and 4 positions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(aminomethyl)-1-(tert-butyl)pyrimidine-2,4(1H,3H)-dione typically involves multi-step organic reactions. One common method includes:
Starting Material: The synthesis begins with a suitable pyrimidine precursor.
Aminomethylation: Introduction of the aminomethyl group can be achieved through a Mannich reaction, where formaldehyde, a secondary amine, and the pyrimidine precursor react under acidic conditions.
tert-Butylation: The tert-butyl group is introduced via alkylation, often using tert-butyl chloride in the presence of a strong base like sodium hydride.
Oxidation: The final step involves the oxidation of the intermediate to form the desired dione structure, typically using oxidizing agents like potassium permanganate or chromium trioxide.
Industrial Production Methods
In an industrial setting, the production of this compound would be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions would be optimized for temperature, pressure, and solvent choice to maximize efficiency and minimize by-products.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the aminomethyl group, leading to the formation of imines or nitriles.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups, forming diols.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, where the amino group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents like thionyl chloride, nucleophiles such as amines or alcohols.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of diols.
Substitution: Formation of substituted pyrimidines with various functional groups.
科学研究应用
Chemistry
In chemistry, 5-(aminomethyl)-1-(tert-butyl)pyrimidine-2,4(1H,3H)-dione is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound can be used to study enzyme interactions and metabolic pathways involving pyrimidine derivatives. It serves as a model compound for understanding the behavior of similar biological molecules.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic properties. They may act as inhibitors or modulators of specific enzymes or receptors, offering possibilities for drug development.
Industry
In the industrial sector, this compound can be used in the synthesis of agrochemicals, dyes, and polymers. Its stability and reactivity make it suitable for various applications in material science.
作用机制
The mechanism of action of 5-(aminomethyl)-1-(tert-butyl)pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds or ionic interactions with active sites, while the tert-butyl group provides steric hindrance, influencing the compound’s binding affinity and specificity. The keto groups can participate in redox reactions, altering the compound’s electronic properties and reactivity.
相似化合物的比较
Similar Compounds
5-(aminomethyl)pyrimidine-2,4(1H,3H)-dione: Lacks the tert-butyl group, resulting in different steric and electronic properties.
1-(tert-butyl)pyrimidine-2,4(1H,3H)-dione:
5-methyl-1-(tert-butyl)pyrimidine-2,4(1H,3H)-dione: Substitution of the aminomethyl group with a methyl group, leading to different chemical behavior.
Uniqueness
5-(aminomethyl)-1-(tert-butyl)pyrimidine-2,4(1H,3H)-dione is unique due to the combination of the aminomethyl and tert-butyl groups, which confer distinct steric and electronic characteristics. This uniqueness allows for specific interactions in chemical and biological systems, making it a valuable compound for research and industrial applications.
属性
IUPAC Name |
5-(aminomethyl)-1-tert-butylpyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O2/c1-9(2,3)12-5-6(4-10)7(13)11-8(12)14/h5H,4,10H2,1-3H3,(H,11,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKTJSIVHDYWJBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C=C(C(=O)NC1=O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[4-(Aminomethyl)phenyl]-5-cyclopropyl-5-methylimidazolidine-2,4-dione hydrochloride](/img/structure/B1381603.png)
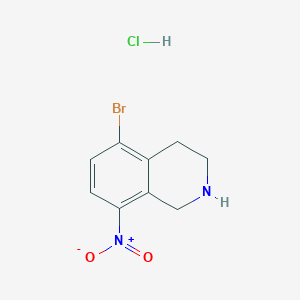
![Hexahydro-pyrazino[2,1-c][1,4]oxazine-8-carboxylic acid tert-butyl ester](/img/structure/B1381605.png)
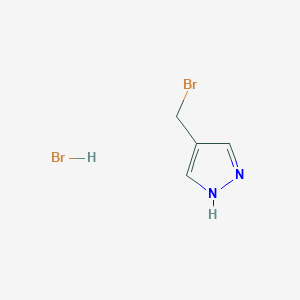
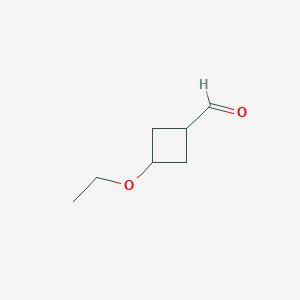
![{1-[Amino(phenyl)methyl]cyclobutyl}methanol](/img/structure/B1381608.png)

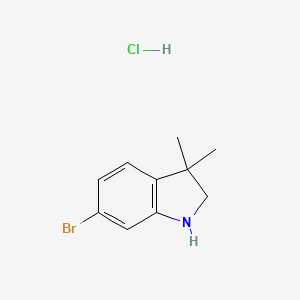
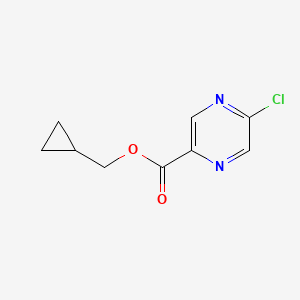
![{4-[2-Amino-6-(cyclopropylmethyl)-9H-purin-9-yl]cyclopent-2-en-1-yl}methanol sulfate](/img/structure/B1381614.png)
![7-Amino-7-methyl-5-azaspiro[2.4]heptan-4-one hydrochloride](/img/structure/B1381619.png)
